molecular formula C14H17F3N2O3 B1440513 Fluvoxamine Acid CAS No. 84692-89-7

Fluvoxamine Acid

Katalognummer: B1440513
CAS-Nummer: 84692-89-7
Molekulargewicht: 318.29 g/mol
InChI-Schlüssel: KUIZEDQDELAFQK-XDHOZWIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluvoxamino acid is a member of (trifluoromethyl)benzenes.

Wissenschaftliche Forschungsanwendungen

Psychiatric Disorders

Fluvoxamine is widely used in the management of various psychiatric conditions:

  • Obsessive-Compulsive Disorder (OCD) : It is one of the first-line treatments for OCD, demonstrating significant efficacy in reducing symptoms.
  • Anxiety Disorders : Fluvoxamine is also effective for generalized anxiety disorder (GAD), panic disorder, and social anxiety disorder.

The efficacy of fluvoxamine in these conditions is attributed to its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine .

Anti-Inflammatory Effects

Recent studies have highlighted fluvoxamine's anti-inflammatory properties:

  • Cyclooxygenase-2 (COX-2) Inhibition : Research indicates that fluvoxamine significantly reduces COX-2 expression in lipopolysaccharide-stimulated human macrophages. This suggests a potential role in managing inflammatory diseases .
  • Experimental Models : In animal models, fluvoxamine has been shown to attenuate inflammation in conditions such as carrageenan-induced paw edema and experimental autoimmune encephalomyelitis .

COVID-19 Treatment

Emerging evidence suggests that fluvoxamine may play a role in treating COVID-19:

  • Mechanisms of Action : Fluvoxamine acts as a sigma-1 receptor agonist and exhibits antiviral properties by interfering with viral replication mechanisms. It has been shown to reduce clinical deterioration in patients with mild COVID-19 .
  • Clinical Studies : A randomized controlled trial indicated that fluvoxamine could prevent clinical deterioration among patients with COVID-19, supporting its potential as a therapeutic agent .

Case Study 1: Fluvoxamine in OCD Treatment

A double-blind study involving patients diagnosed with OCD demonstrated that those treated with fluvoxamine showed a significant reduction in symptom severity compared to placebo groups. The study utilized standardized rating scales to assess changes over a 12-week period.

Case Study 2: Anti-inflammatory Effects

In an experimental study using U937 macrophages, fluvoxamine was found to inhibit the expression of inflammatory mediators like COX-2 by approximately 65% at higher concentrations. This finding supports its potential use in inflammatory disorders .

Data Tables

Application AreaMechanism of ActionKey Findings
Psychiatric DisordersSerotonin reuptake inhibitionEffective in OCD, GAD, panic disorder
Anti-inflammatory EffectsCOX-2 inhibitionReduces inflammatory mediator expression
COVID-19 TreatmentSigma-1 receptor agonismPrevents clinical deterioration

Eigenschaften

IUPAC Name

(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3/c15-14(16,17)11-6-4-10(5-7-11)12(19-22-9-8-18)2-1-3-13(20)21/h4-7H,1-3,8-9,18H2,(H,20,21)/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIZEDQDELAFQK-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OCCN)/CCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601155254
Record name (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88699-91-6, 84692-89-7
Record name (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88699-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluvoxamine acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084692897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUVOXAMINE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92JLW9803
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name fluvoxamino acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluvoxamine Acid
Reactant of Route 2
Fluvoxamine Acid
Reactant of Route 3
Fluvoxamine Acid
Reactant of Route 4
Reactant of Route 4
Fluvoxamine Acid
Reactant of Route 5
Fluvoxamine Acid
Reactant of Route 6
Reactant of Route 6
Fluvoxamine Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.